(2Z)-2-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
The compound “(2Z)-2-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” is a synthetic organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-fluorobenzyl alcohol, which is then reacted with other aromatic compounds to form the desired structure. Key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the thiazolo[3,2-a]benzimidazole moiety: This step may involve cyclization reactions under acidic or basic conditions.
Final coupling reactions: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a large scale without compromising the quality of the product.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: The replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as anti-inflammatory or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating various diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- (2Z)-2-[(3-{3-[(2-methylbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Uniqueness
The uniqueness of the compound lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties. For example, the presence of the fluorobenzyl group may enhance the compound’s lipophilicity and metabolic stability compared to its analogs.
Properties
Molecular Formula |
C32H21FN4O2S |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(2Z)-2-[[3-[3-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C32H21FN4O2S/c33-26-14-5-4-9-22(26)20-39-25-13-8-10-21(17-25)30-23(19-36(35-30)24-11-2-1-3-12-24)18-29-31(38)37-28-16-7-6-15-27(28)34-32(37)40-29/h1-19H,20H2/b29-18- |
InChI Key |
LKUMDIBGHMRJJM-MIXAMLLLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4F)/C=C\5/C(=O)N6C7=CC=CC=C7N=C6S5 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4F)C=C5C(=O)N6C7=CC=CC=C7N=C6S5 |
Origin of Product |
United States |
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